molecular formula C9H11ClN2O B2544256 2-amino-N-(4-chlorophenyl)propanamide CAS No. 1132706-07-0

2-amino-N-(4-chlorophenyl)propanamide

Cat. No.: B2544256
CAS No.: 1132706-07-0
M. Wt: 198.65
InChI Key: WWTNMZYJTWPQKY-UHFFFAOYSA-N
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Description

2-amino-N-(4-chlorophenyl)propanamide ( 1132706-07-0) is a chemical compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 g/mol . This propanamide derivative features both amino and 4-chlorophenyl functional groups, a structure that lends itself to advanced chemical synthesis and pharmaceutical research. It is a valuable building block in solid-phase peptide synthesis (SPPS), a method central to producing peptides for therapeutic agents, vaccine development, and biochemical research . The compound's properties may present synthesis and handling challenges common to hydrophobic peptides, such as potential aggregation and solubility issues, which often require optimized protocols for successful incorporation . Researchers utilize this and similar compounds in the development of novel peptide-based biologics, which are attractive due to their high specificity, bioactivity, and low toxicity . This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-(4-chlorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-6(11)9(13)12-8-4-2-7(10)3-5-8/h2-6H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTNMZYJTWPQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Amino N 4 Chlorophenyl Propanamide and Its Derivatives

Stereoselective and Enantioselective Synthesis Approaches

The control of stereochemistry is paramount in the synthesis of chiral molecules like 2-amino-N-(4-chlorophenyl)propanamide. Enantioselective synthesis aims to produce a single enantiomer, which is crucial as different enantiomers of a drug can have vastly different pharmacological effects. nih.gov

A powerful strategy for inducing stereoselectivity is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.netyoutube.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgresearchgate.net A variety of chiral auxiliaries have been developed, many derived from readily available natural products like amino acids, terpenes, and carbohydrates. researchgate.netnih.gov

Commonly used chiral auxiliaries include:

Oxazolidinones: Popularized by David A. Evans, these auxiliaries are highly effective in controlling the stereochemistry of enolate alkylation and aldol reactions. wikipedia.org

Camphorsultam (Oppolzer's sultam): This auxiliary is known for its high diastereoselectivity in a range of reactions. wikipedia.org

Pseudoephedrine: This readily available amino alcohol can be used as a chiral auxiliary to control the alkylation of enolates. wikipedia.org

tert-Butanesulfinamide: This auxiliary is particularly useful for the asymmetric synthesis of chiral amines. wikipedia.org

In the context of synthesizing this compound, a chiral auxiliary could be attached to a glycine or alanine (B10760859) derivative. Subsequent alkylation or other modifications would be directed by the auxiliary, leading to the desired stereochemistry at the α-carbon. The final step would involve the removal of the auxiliary.

Ligand-mediated asymmetric synthesis is another important approach where a chiral ligand coordinates to a metal catalyst to create a chiral environment. This chiral catalyst then promotes the formation of one enantiomer of the product over the other. While specific examples for the direct synthesis of this compound are not detailed in the provided sources, this methodology is a cornerstone of modern asymmetric synthesis.

The direct enantioselective synthesis of α-amino amides is a highly desirable process as it can bypass the need for chiral auxiliaries and often leads to more atom-economical routes. rsc.orgnih.govrsc.org Several innovative protocols have been developed for the enantioselective synthesis of α-amino acids and their derivatives, which can be adapted for the synthesis of α-amino amides.

One notable method is the catalytic enantioselective reduction of trichloromethyl ketones using a chiral (S)-oxazaborolidine catalyst, a strategy developed by E. J. Corey and John O. Link. This method allows for the synthesis of α-amino acids with high enantiomeric excess. organic-chemistry.org The resulting α-azido acids can then be converted to α-amino amides.

Another approach involves the enantioselective addition of masked acyl cyanides to imines, catalyzed by a modified cinchona alkaloid. This method yields adducts with high enantioselectivities, which can then be converted to various α-amino acid derivatives, including amides. acs.org

A three-step protocol starting from aliphatic aldehydes has been developed for the enantioselective synthesis of D-α-amino amides. This method utilizes a cinchona alkaloid-catalyzed aza-Henry reaction with bromonitromethane, followed by an Umpolung Amide Synthesis. rsc.orgnih.govrsc.org

These protocols represent significant advancements in the ability to synthesize chiral α-amino amides with high enantiopurity. The choice of method would depend on the specific starting materials and the desired stereochemical outcome.

Achieving the desired stereochemistry in the formation of a propanamide derivative like this compound requires careful control over the reaction conditions and the choice of reagents. The stereochemistry of the final product is influenced by the stereochemistry of the starting materials and the mechanism of the reaction. uou.ac.inrijournals.com

Two main strategies for stereochemical control are:

Substrate Control: In this approach, an existing chiral center in the substrate molecule influences the stereochemical outcome of a reaction at another site within the same molecule. youtube.com For the synthesis of this compound, if a chiral precursor is used, its stereochemistry can direct the formation of the new stereocenter.

Auxiliary Control: As discussed previously, a chiral auxiliary is temporarily attached to the substrate to direct the stereochemistry of a reaction. youtube.com This is a very common and effective strategy for controlling stereochemistry.

The E/Z nomenclature system is used to describe the stereochemistry of double bonds, which can be relevant in certain synthetic intermediates. This system is based on the Cahn-Ingold-Prelog priority rules. uou.ac.in The spatial arrangement of atoms in a molecule is a critical factor that determines its chemical and physical properties, and ultimately its biological activity. rijournals.com

Conventional and Advanced Amide Bond Formation Strategies

The formation of the amide bond between the 2-aminopropanoic acid moiety and 4-chloroaniline (B138754) is a critical step in the synthesis of this compound. While direct thermal amidation is possible, it often requires harsh conditions. encyclopedia.pub Therefore, a variety of coupling reagents and strategies involving activated carboxylic acid derivatives are more commonly employed.

Coupling reagents are widely used to facilitate amide bond formation by activating the carboxylic acid component. researchgate.netpeptide.commerckmillipore.com

Carbodiimides:

Dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are common carbodiimide (B86325) coupling reagents. researchgate.netpeptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. A significant drawback of DCC is the formation of a dicyclohexylurea byproduct that is often difficult to remove. researchgate.netpeptide.com DIC is often preferred in solid-phase synthesis as its urea byproduct is more soluble. peptide.com

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is a water-soluble carbodiimide, making the removal of the urea byproduct straightforward through aqueous extraction. peptide.com

Uronium/Phosphonium (B103445) Salts:

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are efficient uronium-based coupling reagents that lead to rapid amide bond formation with minimal racemization, especially when used with HOBt. researchgate.netpeptide.com

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a more reactive coupling reagent than HBTU and is particularly effective in difficult couplings with less risk of racemization. peptide.com

BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are phosphonium-based reagents that are also highly effective. researchgate.net PyBOP is often preferred as its byproducts are less hazardous than those of BOP. researchgate.net

Additives:

1-Hydroxybenzotriazole (B26582) (HOBt) is frequently used in conjunction with carbodiimides to suppress side reactions and reduce racemization. peptide.commerckmillipore.com It reacts with the activated carboxylic acid to form an OBt ester, which is more stable and less prone to racemization. researchgate.net

4-(Dimethylamino)pyridine (DMAP) is a highly effective acylation catalyst, often used in catalytic amounts. However, its basicity can sometimes lead to increased racemization. researchgate.net

Coupling ReagentTypeKey Features
DCCCarbodiimideEffective, but byproduct can be difficult to remove.
DICCarbodiimideByproduct is more soluble than that of DCC.
EDCCarbodiimideWater-soluble, allowing for easy byproduct removal.
HBTU/TBTUUronium SaltFast reactions, low racemization with HOBt.
HATUUronium SaltMore reactive than HBTU, less racemization.
BOP/PyBOPPhosphonium SaltHighly efficient, PyBOP has less hazardous byproducts.

An alternative to using coupling reagents is to first convert the carboxylic acid into a more reactive derivative, which can then readily react with the amine. libretexts.org

Common activated carboxylic acid derivatives include:

Acyl Chlorides: Carboxylic acids can be converted to highly reactive acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The acyl chloride then reacts rapidly with the amine to form the amide. This is a very common and effective method for amide bond formation.

Acid Anhydrides: Carboxylic acids can be converted to acid anhydrides. libretexts.org These are also effective acylating agents for amines. Mixed anhydrides, formed by reacting the carboxylic acid with a chloroformate, are often used in peptide synthesis.

Active Esters: As mentioned in the context of coupling reagents, active esters (e.g., OBt esters) can be formed in situ or isolated and then reacted with the amine. researchgate.net

The choice of activation method depends on the specific substrates and the desired reaction conditions. For a molecule like this compound, the amino group of the 2-aminopropanoic acid would need to be protected before activation of the carboxylic acid to prevent self-reaction.

Umpolung Amide Synthesis (UmAS) for α-Chiral N-Aryl Amides

The synthesis of α-chiral N-aryl amides, such as this compound, presents a significant challenge due to the risk of α-epimerization, which can compromise the stereochemical integrity of the product. nih.govnih.gov Traditional amide synthesis involves the reaction of a nucleophilic amine with an electrophilic acyl donor. nih.govresearchgate.net A significant breakthrough in overcoming the epimerization issue is the Umpolung Amide Synthesis (UmAS), a method that reverses the conventional polarity of the reacting partners. nih.gov

UmAS emerged from the reaction of α-halo nitroalkanes with amines and has been developed into a robust method for creating enantiopure amides. nih.govnih.govresearchgate.net A persistent challenge for UmAS was its application to the synthesis of N-aryl amides, a common motif in drug development. nih.govnih.govresearchgate.net Recent advancements have addressed this limitation by reacting α-fluoronitroalkanes with N-aryl hydroxylamines, promoted by a simple Brønsted base, to directly yield N-aryl amides. nih.govnih.gov This approach is notable for not requiring any other activating agents and for its ability to prepare select chiral α-amino-N-aryl amides with complete conservation of enantioenrichment. nih.govnih.gov

The core principle of UmAS involves the use of nitroalkanes as acyl anion equivalents. nih.gov In a key development, the activation of amines and nitroalkanes with an electrophilic iodine source was shown to produce amide products directly. nih.govresearchgate.net Mechanistic studies, including those using ¹⁸O-labeling, have probed the source of the amide carbonyl oxygen and identified competing anaerobic and aerobic pathways from the putative tetrahedral intermediate. nih.gov This reversal of reactivity, or "umpolung," provides a conceptually novel pathway for amide and peptide synthesis, effectively avoiding the conditions that lead to racemization in conventional methods. nih.govnih.gov

Reactants Promoter/Activator Key Feature Advantage
α-fluoronitroalkanesBrønsted base (e.g., Cs₂CO₃)Direct synthesis of N-aryl amidesEpimerization-free synthesis of α-chiral N-aryl amides nih.govnih.gov
α-halo nitroalkanesElectrophilic iodine sourceReversal of polarity (Umpolung)Conceptually new approach to amide bond formation nih.govresearchgate.net

Derivatization and Scaffold Functionalization of the Propanamide Core

The propanamide core of this compound serves as a versatile scaffold for further functionalization. By introducing various chemical groups, a diverse library of derivatives can be synthesized, allowing for the fine-tuning of molecular properties.

The incorporation of diverse structural motifs is a key strategy in chemical synthesis. Aromatic, halogenated, and heterocyclic groups can be introduced into the propanamide structure through various synthetic transformations. For instance, new derivatives can be synthesized from a parent nucleus like 2-amino-4-(4-chlorophenyl)thiazole, which can then be further modified. researchgate.net Amide coupling reactions are a common method, where the amino group of the core structure is reacted with various substituted carboxylic acids, including those containing additional aromatic or heterocyclic rings. nih.gov For example, N-(thiophen-2-yl) nicotinamide derivatives have been synthesized by splicing nicotinic acid and thiophene moieties. mdpi.com Similarly, the synthesis of N-(3-amino-4-chlorophenyl)-2-(pyrimidin-2-ylsulfanyl)propanamide demonstrates the introduction of a pyrimidine heterocycle. chemicalbook.com These reactions often utilize coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to facilitate the formation of the amide bond. nih.gov

Modifying the nitrogen atoms within the propanamide scaffold is another avenue for creating structural diversity. This can involve substitution on the α-amino group or the amide nitrogen itself. For example, N-{2-(4-chlorophenyl)acetyl} amino alcohols have been synthesized from the corresponding α-amino acids, demonstrating modification at the N-terminus. researchgate.net Microwave-assisted synthesis has been employed for the preparation of N-arylsuccinimides from substituted anilines and succinic anhydride, showcasing a method for creating cyclic variants. rsc.org Solid-phase synthesis techniques, often used in combinatorial chemistry, are also powerful tools for generating libraries of N-substituted analogs. mdpi.com These methods allow for the systematic variation of substituents to explore the chemical space around the core propanamide structure.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating portions of each starting material. mdpi.comnih.gov Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi four-component reaction (U-4CR), are particularly powerful for synthesizing peptide-like structures, including propanamide derivatives. beilstein-journals.org

The Ugi reaction typically involves an oxo-substrate (aldehyde or ketone), a carboxylic acid, an amine, and an isocyanide, yielding an α-acylamino amide. beilstein-journals.org By systematically varying each of these four components, a vast library of structurally diverse propanamide analogs can be rapidly generated from simple starting materials. nih.gov For instance, using an amino acid as one component can directly lead to complex peptidomimetics. nih.gov This one-pot nature makes MCRs an attractive strategy for drug discovery and the generation of compound libraries. mdpi.com

Reaction Type Components Product Key Advantage
Ugi Four-Component Reaction (U-4CR)Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanideα-Acylamino AmideHigh efficiency and diversity generation in a single step beilstein-journals.org
Passerini ReactionAldehyde/Ketone, Carboxylic Acid, Isocyanideα-Acyloxy AmideAccess to α-hydroxy-β-amino amide derivatives via subsequent steps beilstein-journals.org

Scale-up and Process Chemistry Considerations for Efficient Synthesis

Transitioning a synthetic route from a laboratory bench scale to a larger, industrial scale introduces a unique set of challenges. Process chemistry focuses on developing synthetic methods that are not only high-yielding but also safe, cost-effective, efficient, and environmentally friendly. figshare.com For complex molecules like derivatives of this compound, careful optimization of reaction conditions is crucial.

Advanced Structural Characterization and Spectroscopic Analysis

Crystallographic Investigations

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise molecular geometry of a compound in its solid state. This technique would provide an unambiguous three-dimensional model of 2-amino-N-(4-chlorophenyl)propanamide.

Detailed Research Findings: A search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a public crystal structure for this compound. However, if a suitable single crystal were grown and analyzed, the following data would be determined:

Lattice Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the fundamental repeating unit of the crystal.

Space Group: The symmetry operations that define the crystal lattice.

Atomic Coordinates: The precise x, y, and z coordinates of each atom within the unit cell.

From these primary data points, a detailed picture of the molecular geometry would emerge, as illustrated in the hypothetical data table below.

Hypothetical Crystallographic Data for this compound

ParameterHypothetical ValueInformation Yielded
Chemical FormulaC₉H₁₁ClN₂OElemental composition of the molecule.
Formula Weight198.65 g/molMolecular mass.
Crystal Systeme.g., MonoclinicThe basic geometric framework of the crystal.
Space Groupe.g., P2₁/cSymmetry within the unit cell.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Size and shape of the repeating crystal unit.
VolumeV (ų)Volume of the unit cell.
Ze.g., 4Number of molecules per unit cell.
Calculated Densityρ (g/cm³)Theoretical density of the crystal.

This analysis would confirm the connectivity of the atoms and provide precise measurements of all bond lengths (e.g., C-C, C-N, C=O, C-Cl) and bond angles, defining the conformation of the propanamide backbone and the orientation of the 4-chlorophenyl ring relative to the amide group.

Beyond individual molecular geometry, SC-XRD reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a variety of intermolecular forces, which are crucial for understanding the physical properties of the solid material. For this compound, the primary amine (-NH₂) and amide (-NH-C=O) groups are capable of forming strong hydrogen bonds.

Detailed Research Findings: Without an experimental crystal structure, the specific intermolecular interactions cannot be detailed. However, an analysis would focus on:

Hydrogen Bonding: The amine and amide groups are potent hydrogen bond donors (N-H) and acceptors (N and O atoms). It is highly probable that these groups would form an extensive network of intermolecular hydrogen bonds. For instance, the amine protons could interact with the carbonyl oxygen or the amine nitrogen of neighboring molecules, while the amide N-H could also participate in similar interactions. These would likely form recognizable patterns or motifs, such as chains or dimers.

π-π Stacking: The 4-chlorophenyl rings could engage in π-π stacking interactions, where the aromatic rings of adjacent molecules align in a parallel or offset fashion.

A crystallographic report would quantify these interactions, detailing the distances and angles that define them, providing insight into the forces that hold the crystal together.

This compound possesses a chiral center at the second carbon of the propanamide chain (the α-carbon). This means it can exist as two non-superimposable mirror images, or enantiomers: (S)-2-amino-N-(4-chlorophenyl)propanamide and (R)-2-amino-N-(4-chlorophenyl)propanamide. ontosight.ai

Detailed Research Findings: When a chiral compound crystallizes in a non-centrosymmetric space group, anomalous dispersion effects in the X-ray diffraction data can be used to determine its absolute configuration. By measuring the diffraction data with high precision, typically using a specific X-ray wavelength (e.g., Cu Kα), one can calculate a Flack parameter.

A Flack parameter value close to 0 would confirm the assigned stereochemistry (e.g., the 'S' configuration).

A value close to 1 would indicate that the actual stereochemistry is inverted from the one modeled.

This method provides a definitive and non-destructive means of assigning the absolute stereochemistry of a single enantiomer, which is critical in fields like medicinal chemistry where different enantiomers can have vastly different biological activities. ontosight.ai

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H (proton) and ¹³C.

A full structural assignment of this compound in solution is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Detailed Research Findings: Specific, experimentally verified NMR spectral data for this compound are not available in the surveyed literature. The tables below outline the expected signals in the ¹H and ¹³C NMR spectra based on the known chemical structure and typical chemical shift ranges.

Predicted ¹H NMR Spectral Data for this compound

Proton EnvironmentExpected Chemical Shift (δ, ppm)Expected MultiplicityIntegration
-CH₃ (methyl)~1.2 - 1.5Doublet (d)3H
-NH₂ (amine)~1.5 - 3.0 (broad)Singlet (s, broad)2H
-CH- (methine, α-carbon)~3.5 - 4.0Quartet (q)1H
Aromatic C-H (ortho to -NH)~7.4 - 7.6Doublet (d)2H
Aromatic C-H (ortho to -Cl)~7.2 - 7.4Doublet (d)2H
Amide -NH-~8.0 - 9.5 (broad)Singlet (s, broad)1H

Predicted ¹³C NMR Spectral Data for this compound

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
-CH₃ (methyl)~18 - 25
-CH- (methine, α-carbon)~50 - 60
Aromatic C-H (ortho to -NH)~120 - 125
Aromatic C-H (ortho to -Cl)~128 - 130
Aromatic C-Cl~128 - 132
Aromatic C-NH~135 - 140
-C=O (carbonyl)~170 - 175

To confirm these assignments and establish connectivity, 2D NMR experiments would be essential:

COSY (Correlation Spectroscopy): Would show correlations between coupled protons, for example, between the -CH₃ protons and the -CH- proton.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom it is directly attached to, confirming C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, establishing the connectivity of the molecular fragments (e.g., correlation from the amide -NH proton to the carbonyl carbon and aromatic carbons).

While standard NMR can confirm the constitution of the molecule, it is generally not used to determine the absolute configuration of a chiral center. However, NMR can be used to determine the relative stereochemistry in molecules with multiple chiral centers or to assess enantiomeric purity using chiral derivatizing agents or chiral solvating agents. For a molecule with a single stereocenter like this compound, NMR's role in stereochemical elucidation would primarily be in the analysis of diastereomeric derivatives. If the compound were reacted with a chiral agent to form diastereomers, the NMR spectra of these new compounds would be distinct, potentially allowing for quantification of the original enantiomeric ratio.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the structural nuances of the molecule.

The primary amine (-NH2), secondary amide (-NH-), alkyl (CH3-CH-), and substituted aromatic (C6H4Cl) moieties each exhibit characteristic vibrational modes.

N-H Vibrations: The primary amine group is expected to show two distinct N-H stretching bands (asymmetric and symmetric) in the 3500–3300 cm⁻¹ region, a feature characteristic of primary amines. docbrown.info The secondary amide N-H stretch typically appears as a single, strong band around 3300-3240 cm⁻¹. dergipark.org.tresisresearch.org N-H bending vibrations for the amine and amide groups are found in the 1650–1550 cm⁻¹ region. docbrown.infoucalgary.ca

C=O (Amide I) and Amide II Bands: The C=O stretching vibration of the secondary amide, known as the Amide I band, is one of the most intense absorptions in the IR spectrum, typically occurring in the range of 1680–1640 cm⁻¹. researchgate.netucalgary.ca The Amide II band, which arises from a coupling of N-H in-plane bending and C-N stretching, is found between 1570 and 1515 cm⁻¹. researchgate.net

C-H Vibrations: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will appear just below this value, typically in the 2975–2880 cm⁻¹ range. researchgate.netdergipark.org.tr Bending modes for these groups occur in the fingerprint region (1470-1370 cm⁻¹).

Aromatic Ring and C-Cl Vibrations: The p-disubstituted benzene (B151609) ring gives rise to characteristic C=C stretching vibrations within the 1610–1450 cm⁻¹ range. A strong band due to the C-Cl stretching vibration is expected in the lower frequency region, typically around 1095-1080 cm⁻¹.

Interactive Table: Predicted Vibrational Assignments for this compound
Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupReference
3500 - 3300Asymmetric & Symmetric ν(N-H)Primary Amine (-NH₂) docbrown.info
3300 - 3240ν(N-H)Secondary Amide (-NH-) dergipark.org.tresisresearch.org
3100 - 3000ν(C-H)Aromatic Ring researchgate.net
2975 - 2880Asymmetric & Symmetric ν(C-H)Aliphatic (CH₃, CH) researchgate.netdergipark.org.tr
1680 - 1640ν(C=O) (Amide I)Secondary Amide (-CONH-) researchgate.netucalgary.ca
1650 - 1590δ(N-H)Primary Amine (-NH₂) docbrown.info
1570 - 1515δ(N-H) + ν(C-N) (Amide II)Secondary Amide (-CONH-) researchgate.net
1610 - 1450ν(C=C)Aromatic Ring sapub.org
1470 - 1370δ(C-H)Aliphatic (CH₃, CH) researchgate.net
1095 - 1080ν(C-Cl)Chlorophenyl

Abbreviations: ν = stretching, δ = bending.

Vibrational spectroscopy is particularly sensitive to the molecule's three-dimensional structure and potential isomeric forms.

Conformational Analysis: Rotation around the C-N amide bond and the N-C(aryl) bond can lead to different stable conformers (rotational isomers). These conformers, while having the same connectivity, may exhibit subtle but measurable differences in their vibrational spectra. nih.gov For instance, the precise frequency of the Amide I (C=O stretch) and N-H stretching bands can be influenced by intramolecular hydrogen bonding, which might exist between the alpha-amino group and the amide oxygen in certain conformations. nih.gov Changes in the fingerprint region of the spectrum can also indicate the presence of a mixture of conformers in a sample.

Tautomeric Studies: Amides can theoretically exist in equilibrium with their imidic acid (or iminol) tautomers. researchgate.netresearchgate.net

Amide Form: -CO-NH-

Imidol Form: -C(OH)=N-

This amide-imidol tautomerism can be investigated using vibrational spectroscopy. rsc.org The amide form is characterized by the strong C=O stretching band (Amide I). ucalgary.ca If the imidol tautomer were present in a significant amount, the spectrum would show characteristic bands for O-H stretching (broad, ~3400-3200 cm⁻¹) and C=N stretching (~1670–1640 cm⁻¹), while the intensity of the amide C=O band would decrease. researchgate.netnih.gov For most simple secondary amides under normal conditions, the amide form is overwhelmingly dominant. However, factors like solvent and enzymatic environments can influence this equilibrium. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Studies

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The chromophores in this compound are the 4-chlorophenyl group and the amide carbonyl group.

The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions.

π → π Transitions:* These are high-energy transitions associated with the π-electron systems of the aromatic ring and the amide C=O double bond. The substituted benzene ring typically exhibits two main π → π* absorption bands: the E2-band (around 200-240 nm) and the B-band (around 250-280 nm). The presence of the chlorine and amino-propanamide substituents on the ring will influence the exact position (λmax) and intensity (molar absorptivity, ε) of these bands.

n → π Transitions:* This transition involves the promotion of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) to an anti-bonding π* orbital. The n → π* transition of the amide carbonyl group is typically weak (low ε) and occurs at longer wavelengths than the main π → π* transitions, often around 215-225 nm. ucalgary.cawu.ac.th

Interactive Table: Expected Electronic Transitions for this compound
Transition TypeChromophoreExpected λmax Range (nm)CharacteristicsReference
π → π* (E2-band)4-Chlorophenyl ring~ 220 - 240High intensity (High ε)
π → π* (B-band)4-Chlorophenyl ring~ 270 - 285Lower intensity than E2-band
n → π*Amide Carbonyl (C=O)~ 215 - 225Low intensity (Low ε) ucalgary.cawu.ac.th

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the precise molecular weight and to deduce the structure of the molecule through analysis of its fragmentation patterns.

The molecular formula of this compound is C₉H₁₁ClN₂O. Its nominal mass is approximately 198.65 g/mol . High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, confirming the elemental composition.

Under electron ionization (EI) or other fragmentation techniques, the molecular ion ([M]⁺˙) undergoes characteristic bond cleavages. wikipedia.org Key fragmentation pathways for this molecule would likely include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the amino group, leading to the loss of an ethyl radical (•CH₂CH₃) is a common pathway for amines. However, cleavage adjacent to the carbonyl group is more typical for amides.

Amide Bond Cleavage: The most common fragmentation for aromatic amides is the cleavage of the N-CO bond. nih.govyoutube.com This would result in two primary fragments: the 4-chloroaniline (B138754) radical cation (m/z 127/129) or the 2-aminopropanoyl cation (m/z 72).

McLafferty Rearrangement: Primary amides can undergo a McLafferty rearrangement, which would lead to the formation of a fragment at m/z 44 ([H₂N-C(OH)=CH₂]⁺˙). libretexts.org

Loss of Chlorine: Fragments containing the chlorophenyl ring will exhibit a characteristic isotopic pattern due to the presence of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, resulting in peaks separated by two m/z units (e.g., M⁺˙ and [M+2]⁺˙). researchgate.net

Interactive Table: Plausible Mass Fragments of this compound
m/z (for ³⁵Cl)Possible Fragment Ion StructureFragmentation PathwayReference
198[C₉H₁₁³⁵ClN₂O]⁺˙Molecular Ion
170[C₇H₆³⁵ClN₂O]⁺˙Loss of ethylene (B1197577) (C₂H₄) via rearrangement
127[C₆H₆³⁵ClN]⁺˙4-chloroaniline radical cation nih.govyoutube.com
111[C₆H₄³⁵Cl]⁺4-chlorophenyl cation youtube.com
72[C₃H₆NO]⁺2-aminopropanoyl cation nih.gov
44[C₂H₆N]⁺[CH₃CH=NH₂]⁺ via alpha-cleavage docbrown.info
44[C₂H₄NO]⁺[CONH₂]⁺• radical or McLafferty product libretexts.org

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed description of molecular systems. Methods like Density Functional Theory (DFT) and Ab Initio calculations are frequently employed to analyze the properties of propanamide derivatives. For a molecule like 2-amino-N-(4-chlorophenyl)propanamide, a common computational approach involves using DFT with the B3LYP functional and a basis set such as 6-311G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

The first step in computational analysis is typically geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis is also critical for flexible molecules. By systematically rotating the rotatable bonds—such as the C-N amide bond and the C-C bonds in the propanamide backbone—a potential energy surface can be mapped. This exploration reveals the various stable conformers and the energy barriers that separate them. Studies on similar N-aryl amides have shown that intramolecular forces, such as hydrogen bonding and steric hindrance, play a significant role in determining the preferred conformation. The relative energies of these conformers are then calculated to identify the global minimum energy structure, which is the most likely conformation to be observed.

Table 1: Predicted Geometric Parameters for a Propanamide Derivative

ParameterTypical Calculated Value (Å or °)Method/Basis Set
C=O Bond Length~1.24 ÅB3LYP/6-311G(d,p)
C-N (Amide) Bond Length~1.36 ÅB3LYP/6-311G(d,p)
C-Cl Bond Length~1.75 ÅB3LYP/6-311G(d,p)
O=C-N Bond Angle~123°B3LYP/6-311G(d,p)
C-N-C Bond Angle~128°B3LYP/6-311G(d,p)

Note: The data in this table are representative values for similar N-aryl amide structures based on DFT calculations and are intended for illustrative purposes.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is typically localized on the electron-rich regions, such as the 4-chlorophenyl ring and the amino group, while the LUMO is often distributed over the propanamide moiety. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution.

Table 2: Frontier Orbital Energies and Energy Gap

ParameterTypical Calculated Value (eV)
HOMO Energy-6.354
LUMO Energy-2.712
Energy Gap (ΔE)3.642

Note: Data derived from DFT/B3LYP/6-311G(d,p) calculations on a structurally similar compound, 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile, for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. The MEP surface illustrates regions of positive and negative electrostatic potential, which are color-coded for clarity.

Red/Yellow Regions: Indicate negative potential (electron-rich), typically found around electronegative atoms like oxygen (in the carbonyl group) and nitrogen. These areas are susceptible to electrophilic attack.

Blue Regions: Indicate positive potential (electron-deficient), usually located around hydrogen atoms, especially those attached to heteroatoms (e.g., the amino group). These sites are prone to nucleophilic attack.

Green Regions: Represent neutral or near-zero potential.

For this compound, the MEP map would highlight the carbonyl oxygen as a strong negative potential site, making it a primary center for hydrogen bond acceptance. The hydrogen atoms of the amino group would show positive potential, identifying them as hydrogen bond donors. This analysis is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological target.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. This method is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions.

The stability of the molecule is analyzed by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. For this compound, significant stabilizing interactions would be expected from the delocalization of:

The lone pair electrons of the amide nitrogen into the antibonding orbital of the carbonyl group (n(N) → π*(C=O)).

The lone pair electrons of the carbonyl oxygen into adjacent antibonding sigma orbitals (n(O) → σ*(N-C)).

The lone pair electrons of the chlorine atom into the antibonding π* orbitals of the aromatic ring.

Quantum chemical calculations can accurately predict various spectroscopic properties, including vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions serve two main purposes: they aid in the interpretation of experimental spectra and validate the accuracy of the computational method used.

For instance, vibrational frequencies can be calculated using DFT. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, so they are typically scaled by an empirical factor to improve agreement. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach and are compared against a reference standard like tetramethylsilane (B1202638) (TMS). A strong correlation between the calculated and experimental spectra confirms that the optimized geometry accurately represents the real molecular structure.

Molecular Docking and Ligand-Target Interaction Studies (Computational Prediction, Non-Human Systems)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as an enzyme or receptor. This method is instrumental in structure-based drug design for identifying potential inhibitors or activators of a biological target.

In a typical docking study involving a propanamide derivative like this compound, the ligand is placed into the binding site of a target protein whose three-dimensional structure is known. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy in kcal/mol. The results reveal the most stable binding pose and the specific non-covalent interactions that stabilize the ligand-protein complex.

For example, docking studies on similar propanamide-based inhibitors have identified key interactions such as:

Hydrogen Bonds: The amide N-H and C=O groups are prime candidates for forming hydrogen bonds with polar amino acid residues (e.g., Asp, Arg, Tyr) in the active site.

Hydrophobic Interactions: The 4-chlorophenyl ring can engage in hydrophobic interactions with nonpolar residues like Phenylalanine, Leucine, and Isoleucine.

Halogen Bonds: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms in the binding pocket.

These computational predictions provide a molecular basis for the compound's potential biological activity and guide the design of more potent and selective analogs.

Table 3: Illustrative Molecular Docking Results for a Propanamide Ligand

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
α-glucosidase (example)-9.70ASP 214, ASP 349Hydrogen Bond
PHE 177, PHE 157π-π Stacking
TYR 71, HIS 348Hydrophobic

Note: This data is based on docking results for a different propanamide derivative against α-glucosidase and serves as an example of the type of information obtained from such studies.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme. This method calculates the binding energy to estimate the affinity between the ligand and its target. For a compound like this compound, docking studies would involve placing the molecule into the binding site of a specific protein to identify the most stable conformation. However, specific studies detailing the binding modes and affinities of this particular compound are not publicly documented.

Identification of Key Interacting Residues and Types of Molecular Interactions (e.g., Hydrogen Bonds, Hydrophobic Contacts)

Following the prediction of a binding mode, the specific interactions between the ligand and the amino acid residues of the protein can be analyzed. These interactions are crucial for the stability of the ligand-protein complex. Common interactions include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the amino group in the compound) and acceptors (like carbonyl oxygen atoms in the protein backbone).

Hydrophobic Contacts: Occur between nonpolar regions of the ligand (such as the chlorophenyl ring) and hydrophobic residues of the protein.

Van der Waals Forces: General attractive or repulsive forces between molecules.

Pi-Pi Stacking: Interactions between aromatic rings.

Without specific docking studies for this compound, the key interacting residues and the nature of its molecular interactions with any biological target remain speculative.

Elucidation of Mechanistic Insights into Enzyme-Ligand Recognition Principles

By understanding the binding mode and key interactions, researchers can gain insights into how a ligand is recognized by its target enzyme or receptor. This can reveal why a particular compound is an inhibitor or activator and can guide the design of more potent and selective molecules. The specific mechanistic insights for this compound are currently unelucidated due to a lack of targeted research.

Quantitative Structure-Activity Relationship (QSAR) Studies (Computational Aspects)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Molecular Interaction Profiles

QSAR models are developed using a dataset of compounds with known activities. These models can then be used to predict the activity of new, untested compounds. For a series of analogs of this compound, a QSAR model could potentially predict their binding affinities or inhibitory concentrations based on their structural features.

Correlation of Computational Descriptors with Defined Interaction Metrics

In QSAR, various molecular descriptors are calculated to quantify the physicochemical properties of the molecules. These can include electronic, steric, and hydrophobic parameters. The goal is to find a statistically significant correlation between these descriptors and the observed biological activity. No specific QSAR models or descriptor correlations for this compound were found in the available literature.

Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics (General Principles)

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time. This technique can reveal the conformational changes that occur upon ligand binding and provide a more detailed understanding of the stability of the interaction. An MD simulation of this compound bound to a target would illustrate its movement within the binding pocket and the flexibility of both the ligand and the protein, offering deeper insights into the binding dynamics. As with other computational studies, specific MD simulation data for this compound is not currently available.

Reaction Mechanisms and Reactivity Studies

Detailed Mechanism of Amide Bond Formation Pathways

The synthesis of 2-amino-N-(4-chlorophenyl)propanamide involves the formation of a stable amide bond between an alanine (B10760859) derivative and 4-chloroaniline (B138754). This transformation can be achieved through several established pathways, primarily involving the activation of the carboxylic acid group of alanine to facilitate nucleophilic attack by the amino group of 4-chloroaniline.

A prevalent method for forming the amide bond is through the use of coupling reagents. datapdf.comchemistrysteps.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), are effective. The general mechanism proceeds as follows:

Activation of the Carboxylic Acid: The carboxylic acid of an N-protected alanine (e.g., Boc-Ala-OH or Cbz-Ala-OH) reacts with the carbodiimide (B86325) (DCC or DIC) to form a highly reactive O-acylisourea intermediate. datapdf.com

Nucleophilic Attack: This intermediate is susceptible to nucleophilic attack. The addition of HOBt can convert the O-acylisourea into an active ester, which helps to minimize side reactions and reduce the risk of racemization at the chiral center. chemistrysteps.com

Amide Bond Formation: The amino group of 4-chloroaniline then attacks the carbonyl carbon of the activated alanine derivative.

Product Formation: A stable tetrahedral intermediate is formed, which subsequently collapses, eliminating the coupling agent byproduct (dicyclohexylurea, DCU, in the case of DCC) and forming the desired amide bond. datapdf.com The protecting group on the amino group of the alanine moiety can then be removed to yield the final product.

Alternatively, the alanine derivative can be converted into a more reactive acyl chloride. This is typically achieved by reacting the N-protected alanine with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. nsf.govyoutube.com The resulting acyl chloride is highly electrophilic and reacts readily with 4-chloroaniline, usually in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to neutralize the HCl gas that is produced. nsf.gov

A more modern, epimerization-free approach for synthesizing N-aryl amides is the Umpolung Amide Synthesis (UmAS). masterorganicchemistry.compharmacy180.com This method avoids the activation of a carboxylic acid, instead reacting components like α-fluoronitroalkanes with N-aryl hydroxylamines, which can lead to the formation of α-chiral N-aryl amides with complete retention of stereochemistry. masterorganicchemistry.compharmacy180.com

The table below summarizes common pathways for the formation of the amide bond in this compound.

Pathway Activating Agent/Precursor Key Intermediate Advantages Disadvantages
Carbodiimide Coupling DCC/HOBt, EDC/HOBtO-acylisourea, Active EsterMild conditions, high yields.Byproduct removal can be difficult; potential for racemization.
Acyl Chloride Thionyl Chloride (SOCl₂), Oxalyl ChlorideAlanoyl ChlorideHighly reactive, fast reaction.Harsh reagents, generation of HCl.
Umpolung Amide Synthesis (UmAS) α-halo nitroalkane(Varies by specific UmAS method)Epimerization-free, high stereochemical purity. masterorganicchemistry.compharmacy180.comRequires specialized starting materials.
Enzymatic Ligation ATP-dependent ligasesAcyl-adenylate or AcylphosphateHigh specificity, environmentally benign.Substrate scope can be limited.

Investigation of Stereochemical Control and Regioselectivity in Reactions Involving Amino and Amide Functionalities

The stereochemistry of this compound is a critical aspect of its chemical identity, with the chiral center located at the alpha-carbon (C2) of the propanamide backbone. The designation "(S)" in the compound's name specifies the absolute configuration at this center. umich.edu

Stereochemical Control: Maintaining the desired (S)-configuration during synthesis is paramount and requires careful selection of starting materials and reaction conditions. The synthesis typically starts with a chiral precursor, L-alanine (which has the S-configuration). However, the activation of the carboxylic acid group, a necessary step in many amide bond formation pathways, can lead to a loss of stereochemical integrity through racemization. masterorganicchemistry.compharmacy180.com

The mechanism of racemization often involves the formation of an oxazolone (B7731731) (or azlactone) intermediate. This can occur when the carbonyl oxygen of the newly formed amide bond attacks the activated carbonyl of the adjacent amino acid residue, particularly when using powerful activating agents. The hydrogens on the alpha-carbon of the oxazolone are acidic and can be abstracted, leading to a loss of chirality.

To prevent this, several strategies are employed:

Use of Additives: Additives like HOBt are used in carbodiimide-mediated coupling. They react with the O-acylisourea intermediate to form an active ester that is less prone to promoting oxazolone formation and subsequent racemization. chemistrysteps.com

Mild Coupling Reagents: The selection of coupling reagents is crucial. Reagents known for low racemization potential, such as HATU or COMU, are often preferred in peptide synthesis. khanacademy.org

Epimerization-Free Methods: Advanced methods like Umpolung Amide Synthesis (UmAS) have been developed specifically to address the challenge of racemization in the synthesis of α-chiral N-aryl amides, offering a pathway with complete conservation of enantioenrichment. masterorganicchemistry.compharmacy180.com

Regioselectivity: Regioselectivity in the synthesis of this compound is generally straightforward. The reaction aims to form an amide bond between the single carboxylic acid group of the alanine derivative and the primary amino group of 4-chloroaniline. The amino group of alanine must be protected (e.g., with a Boc or Cbz group) prior to the coupling reaction. This protection prevents it from acting as a nucleophile and reacting with another activated alanine molecule (self-polymerization). The amino group of 4-chloroaniline is the intended nucleophile, and its reaction with the activated carboxyl group of the protected alanine is highly favored, leading to the desired N-aryl propanamide with excellent regioselectivity.

Influence of Substituents (e.g., 4-chlorophenyl moiety) on Reaction Rates and Selectivity

The 4-chlorophenyl moiety attached to the amide nitrogen significantly influences the reactivity of the molecule and the rate of its formation. The chlorine atom at the para-position of the phenyl ring exerts a notable electronic effect.

Chlorine is an electronegative atom and thus exhibits a strong electron-withdrawing inductive effect (-I). It also has lone pairs of electrons that can be donated into the aromatic ring through a resonance effect (+R), but for halogens, the inductive effect typically dominates. This net electron-withdrawing character has several consequences for the reaction:

Nucleophilicity of the Amine: The electron-withdrawing nature of the chloro-substituent decreases the electron density on the nitrogen atom of the precursor, 4-chloroaniline. This reduction in electron density lowers the nucleophilicity of the amine compared to aniline (B41778) itself. A less nucleophilic amine will generally react more slowly with an activated carboxylic acid.

Reaction Rate: The decreased nucleophilicity of 4-chloroaniline leads to a slower rate of amide bond formation. Studies on the reactivity of substituted N-aryl amides have shown that electron-withdrawing groups on the aryl ring generally decrease the rate of reactions where the amine acts as a nucleophile. researchgate.net Conversely, in reactions where the amide nitrogen itself is part of a leaving group or undergoes further reactions, the substituent's effect can be different. For instance, in Ullmann-type N-arylation reactions, the electronic nature of substituents on the aryl halide plays a critical role in determining activation energies and reaction yields. ontosight.ai

Acidity of the Amide N-H Bond: Once the amide is formed, the electron-withdrawing 4-chlorophenyl group increases the acidity of the amide N-H proton compared to an N-phenylpropanamide. This can influence the compound's hydrogen bonding capabilities and its potential to be deprotonated in basic conditions.

Systematic studies on related systems, such as N-arylacrylamides, have demonstrated a clear correlation between the electronic properties of aryl substituents and reaction rates. A linear Hammett correlation is often observed, which quantitatively relates the reaction rate constants to the electronic character (as defined by Hammett σ parameters) of the substituents. youtube.com For the 4-chloro substituent, its positive σ value indicates an electron-withdrawing nature that deactivates the ring and reduces the nucleophilicity of an attached amino group, thereby slowing the rate of amide formation.

Tautomerism and Isomerization Pathways of Propanamide Derivatives

The propanamide backbone of this compound can exhibit tautomerism, a form of isomerization involving the migration of a proton and the shifting of double bonds. The most relevant form of tautomerism for an amide is keto-enol tautomerism, although in this context, it is more accurately described as an amide-imidic acid tautomerism.

The amide group typically exists predominantly in the keto form (A), which is significantly more stable. arkat-usa.org However, it can theoretically tautomerize to the imidic acid (or enol) form (B) through the migration of the amide proton from the nitrogen to the carbonyl oxygen.

Keto-Enol Tautomerism:

(A) Keto form <---> (B) Imidic acid (enol) form

Studies based on density functional theory simulations of peptide groups have shown that the keto form is substantially more stable than the enol (imidic acid) form. arkat-usa.org The enol-to-keto tautomerism is characterized by a cis/trans isomerization of the C-N bond, with the rate-limiting step being the migration of the hydrogen from the oxygen to the nitrogen atom. arkat-usa.org For simple amides, the equilibrium lies heavily on the side of the keto tautomer, and the concentration of the imidic acid form at any given time is negligible under normal conditions.

The C-N bond of the amide group has significant double-bond character due to resonance, which restricts rotation and can lead to the existence of cis and trans geometric isomers. For secondary amides like this compound, the trans configuration, where the bulky substituents (the propanoyl group and the 4-chlorophenyl group) are on opposite sides of the C-N bond, is sterically favored and overwhelmingly predominant.

Mechanistic Analysis of Compound Degradation and Stability

The primary pathway for the degradation of this compound is the hydrolysis of its amide bond. Amide bonds are generally stable, significantly more so than ester bonds, but they can be cleaved under forceful conditions, such as heating in the presence of strong acids or bases. umich.eduyoutube.com

Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., refluxing aqueous HCl), the amide undergoes hydrolysis to yield the corresponding carboxylic acid (2-aminopropanoic acid, or alanine) and the protonated amine (4-chloroanilinium chloride). The mechanism proceeds as follows: chemistrysteps.commasterorganicchemistry.comresearchgate.net

Protonation: The carbonyl oxygen of the amide is protonated by the acid (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon. The nitrogen atom is not basic due to the delocalization of its lone pair into the carbonyl system. masterorganicchemistry.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom, converting the amino moiety into a better leaving group (an amine).

Elimination: The lone pair on the original carbonyl oxygen reforms the C=O double bond, leading to the expulsion of 4-chloroaniline as the leaving group.

Base-Catalyzed Hydrolysis: Hydrolysis can also be achieved under strong basic conditions (e.g., refluxing aqueous NaOH). This reaction is often slower than acid-catalyzed hydrolysis because the amine anion (R-NH⁻) is a very poor leaving group. chemistrysteps.com The reaction requires harsh conditions, such as high temperatures and a high concentration of hydroxide (B78521).

Nucleophilic Attack: A hydroxide ion (OH⁻) directly attacks the carbonyl carbon, which is less electrophilic than in the acid-catalyzed pathway. This forms a tetrahedral intermediate with a negative charge on the oxygen.

Elimination: This is the rate-determining and thermodynamically unfavorable step. The tetrahedral intermediate collapses, expelling the 4-chlorophenylamide anion (⁻NH-C₆H₄Cl). This step is difficult due to the strong basicity (and thus poor leaving group ability) of the amide anion. chemistrysteps.com

Workup: An acidic workup is required to protonate the carboxylate and yield the final alanine carboxylic acid.

Advanced Research Applications in Chemical Biology

Design Principles for Molecular Probes and Enzyme Modulators based on Propanamide Scaffolds

The propanamide scaffold is a common feature in the design of molecular probes and enzyme modulators due to its structural versatility and ability to engage in various intermolecular interactions. Molecular probes are essential tools in chemical biology for visualizing and tracking biological processes, while enzyme modulators are crucial for studying and influencing protein function. The design of such molecules based on the propanamide framework follows several key principles.

Propanamide-based structures can be systematically modified to optimize their function. For instance, in the design of enzyme inhibitors, the scaffold can be elaborated to mimic the transition state of an enzymatic reaction, thereby achieving high binding affinity and specificity. A study on propanamide derivatives bearing a phenylpyridazine ring demonstrated their potential as selective acetylcholinesterase (AChE) inhibitors, with some compounds showing activity in the sub-micromolar range. nih.gov Molecular docking studies for these compounds revealed that they could target both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov

The core design principles for these molecular tools are summarized below:

Design PrincipleApplication in Propanamide ScaffoldsRationale
Target Affinity & Selectivity The core propanamide structure can be functionalized with various substituents to achieve specific interactions with the target biomolecule.Modifications to the aromatic ring or the amino group can fine-tune electronic and steric properties, enhancing binding to the active site of a specific enzyme or receptor over others.
Reporter Group Integration Fluorophores, radioisotopes, or other reporter tags can be chemically attached to the propanamide backbone.This allows for the detection and quantification of the probe's interaction with its biological target, enabling applications in bioimaging and diagnostics.
Biocompatibility & Permeability The lipophilicity and polarity of the molecule can be adjusted, for example, by altering substitutions on the phenyl ring.Balancing these properties is crucial for ensuring that the probe can traverse cellular membranes and function effectively in a complex biological environment without causing toxicity.
Enzymatic Activation The scaffold can be designed as a substrate for a specific enzyme, where cleavage of a particular bond activates the probe (e.g., releasing a fluorescent signal).This strategy, known as enzyme-instructed self-assembly (EISA), allows for the detection of enzymatic activity with high sensitivity and specificity. rsc.org

The presence of the 4-chlorophenyl group in 2-amino-N-(4-chlorophenyl)propanamide is particularly significant. The chlorine atom can alter the electronic properties of the phenyl ring and increase the molecule's hydrophobicity, which can influence its ability to cross biological membranes and interact with hydrophobic pockets within proteins. eurochlor.org

Exploration of this compound as a Synthetic Building Block for Complex Molecular Architectures (e.g., Peptides, Ligands)

The structure of this compound makes it an ideal synthetic building block for creating larger, more complex molecules. Its bifunctional nature, possessing both a reactive primary amine and an amide linkage, allows for its incorporation into a variety of molecular frameworks, including peptides and ligands for metal complexes or protein targets.

As a derivative of the amino acid alanine (B10760859), it can be integrated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols. nih.govyoutube.com The incorporation of such "unnatural" or non-canonical amino acid derivatives is a widely used strategy in medicinal chemistry to enhance the properties of peptides. researchgate.net The 4-chlorophenyl group introduces a rigid, hydrophobic side chain that can be used to probe binding pockets of proteins or to induce specific secondary structures (e.g., turns or helices) in the resulting peptidomimetic.

The utility of such building blocks is highlighted in the synthesis of molecular architectures designed to mimic or disrupt protein-protein interactions. researchgate.net The controlled, stepwise assembly of these units allows for the creation of libraries of compounds that can be screened for biological activity. nih.govnorthwestern.edu

Potential Applications as a Building Block:

Peptidomimetics: Incorporation into peptide sequences to increase proteolytic stability, enhance binding affinity, or control conformation.

Ligand Synthesis: The amino group can be functionalized to create ligands for coordinating metal ions or to serve as a scaffold for assembling pharmacophores that target specific receptors.

Combinatorial Chemistry: Used as a foundational unit in the generation of diverse molecular libraries for high-throughput screening and drug discovery.

Mechanistic Studies of Molecular Recognition and Interactions in Defined Non-Human Model Systems

Understanding how molecules like this compound interact with biological targets is fundamental to their development as research tools or therapeutic leads. Mechanistic studies in defined, non-human model systems (e.g., purified enzymes, cell cultures, or model organisms) provide insight into the specific molecular recognition events that drive their biological effects.

The key structural features of this compound dictate its interaction profile. The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the aromatic 4-chlorophenyl ring can participate in hydrophobic and van der Waals interactions. The chlorine substituent can also engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug design.

Research on analogous N-(chlorophenyl) amides has utilized techniques like Hirshfeld surface analysis and crystal structure determination to probe the intermolecular interactions that govern their solid-state architecture. nih.govacs.org These studies reveal that N–H···N and amide···amide hydrogen bonds, along with other weaker interactions, are crucial in defining the molecular assembly. nih.govacs.org Such analyses provide a predictive framework for understanding how these motifs might interact within the highly structured environment of a protein's binding site. The biological activity of chlorinated compounds is often linked to their ability to form intermolecular interactions, including hydrogen bonds and donor-acceptor complexes. researchgate.net

Interaction TypePotential Role for this compound
Hydrogen Bonding The amide N-H group can act as a donor, and the carbonyl oxygen can act as an acceptor, forming key interactions with amino acid residues in a protein's active site.
Hydrophobic Interactions The 4-chlorophenyl ring can favorably interact with nonpolar pockets in a target protein, displacing water molecules and contributing to binding affinity.
Halogen Bonding The chlorine atom can act as an electrophilic region (a "sigma-hole") that interacts favorably with nucleophilic atoms like oxygen or nitrogen, providing directional and specific binding.
π-π Stacking The aromatic ring can stack with the side chains of aromatic amino acids such as phenylalanine, tyrosine, or tryptophan, further stabilizing the protein-ligand complex.

Utility in the Development of Noncanonical Amino Acid Tools and Peptide Chemistry

The field of peptide chemistry has been significantly advanced by the incorporation of non-canonical amino acids (ncAAs) into peptide sequences. researchgate.netresearchgate.net These synthetic building blocks expand the chemical diversity available beyond the 20 proteinogenic amino acids, allowing for the creation of peptides with novel properties. This compound can be considered a protected, non-canonical amino acid derivative.

The primary advantages of incorporating ncAAs like this compound include:

Enhanced Stability: The unnatural structure can confer resistance to degradation by proteases, increasing the in vivo half-life of peptide-based drugs. researchgate.net

Conformational Constraint: The bulky 4-chlorophenyl group can restrict the rotational freedom of the peptide backbone, locking it into a specific, biologically active conformation.

Modified Pharmacokinetics: Altering the hydrophobicity and polarity of a peptide by incorporating such residues can improve its absorption, distribution, metabolism, and excretion (ADME) profile.

Novel Functionality: The chloro-substituent can serve as a chemical handle for further modification or as a probe for studying molecular interactions. nih.govnih.gov

The synthesis of peptides containing such modified residues is typically achieved through solid-phase peptide synthesis (SPPS), where protected amino acid building blocks are sequentially coupled to a growing chain on a solid support. nih.gov The 2-amino group of this compound would typically be protected (e.g., with an Fmoc or Boc group) to allow for its use in this stepwise process.

The development of diverse libraries of such building blocks is crucial for modern drug discovery, enabling the creation of novel peptide and peptidomimetic structures with finely tuned biological activities. sigmaaldrich.com

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies and Sustainable Catalytic Approaches

The synthesis of amides is one of the most common reactions in the pharmaceutical and chemical industries. rsc.org However, traditional methods often rely on stoichiometric coupling reagents that generate significant chemical waste. scispace.comucl.ac.uk The future development of synthetic routes for 2-amino-N-(4-chlorophenyl)propanamide and its analogs will prioritize greener and more efficient catalytic systems.

Green chemistry principles aim to reduce waste, improve energy efficiency, and use less hazardous materials. scispace.comsemanticscholar.org For amide synthesis, this involves moving away from classical reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or HATU, which have poor atom economy, towards catalytic methods. scispace.comucl.ac.uk One promising area is the direct amidation of carboxylic acids and amines, which produces water as the only byproduct. ucl.ac.uk Catalysts based on boric acid have been shown to be effective for this transformation under solvent-free conditions, offering a significant environmental advantage. semanticscholar.orgbohrium.com

Another sustainable approach is electrosynthesis, which uses electricity to drive chemical reactions, minimizing the need for chemical reagents. rsc.org Furthermore, the use of abundant and non-toxic metals like iron as catalysts for reductive amidation of nitroarenes presents a cost-effective and environmentally benign alternative to precious metal catalysts. rsc.org

Table 1: Comparison of Traditional and Green Amide Synthesis Methodologies

Feature Traditional Methods (e.g., HATU, DCC) Green Catalytic Approaches
Reagents Stoichiometric coupling agents Catalytic (e.g., Boronic acids, Iron) or reagent-free (electrosynthesis)
Byproducts High molecular weight waste (e.g., ureas, triazolones) Primarily water
Atom Economy Low High
Solvents Often hazardous organic solvents Green solvents (water) or solvent-free conditions semanticscholar.orgbohrium.comrsc.org

Biocatalysis, the use of enzymes to perform chemical transformations, offers unparalleled selectivity under mild, aqueous conditions. rsc.org This approach is highly relevant for producing chiral molecules like this compound. Enzymes such as amine transaminases (ATAs) and amine dehydrogenases (AmDHs) are powerful tools for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govnih.govacs.org

A potential chemoenzymatic route could involve the enzymatic synthesis of the chiral amine precursor, (S)- or (R)-alanine, followed by a chemical or enzymatic coupling with 4-chloroaniline (B138754). rug.nl ATP-dependent enzymes are particularly promising for forming the amide bond in an aqueous medium, mimicking nature's strategy. rsc.orgrsc.org These biocatalytic methods not only provide high enantiomeric purity but also align with green chemistry principles by using renewable catalysts and operating under mild conditions. rsc.orgresearchgate.net

Table 2: Relevant Enzyme Classes for the Synthesis of this compound

Enzyme Class Potential Application Advantages
Amine Transaminase (ATA) Asymmetric synthesis of the chiral 2-aminopropane core from a ketone. acs.org High stereoselectivity, mild reaction conditions. nih.gov
Amine Dehydrogenase (AmDH) Reductive amination of a ketone to form the chiral amine. nih.govnih.gov High efficiency and enantioselectivity. nih.gov
Lipase / Acyltransferase Catalysis of the amide bond formation between the amino acid and 4-chloroaniline. rsc.org Can operate in low-water systems to favor synthesis over hydrolysis. rsc.org

| ATP-dependent Amide Ligase | Formation of the amide bond in aqueous systems. rsc.org | Mimics natural biosynthetic pathways, high specificity. rsc.org |

Advancements in Spectroscopic and Structural Elucidation Techniques for Complex Derivatives

As more complex derivatives based on the this compound scaffold are synthesized, advanced analytical techniques become crucial for their unambiguous characterization. While standard 1D NMR and mass spectrometry are routine, complex structures with multiple stereocenters or subtle conformational differences require more sophisticated methods.

Modern multidimensional NMR techniques, such as COSY, HSQC, HMBC, and NOESY, are indispensable for determining the precise connectivity and relative stereochemistry of molecules. mdpi.comresearchgate.net These methods allow chemists to map out the entire carbon-hydrogen framework and probe through-space interactions to define the molecule's three-dimensional shape. mdpi.comresearchgate.net

For chiral analysis, traditional methods often rely on chromatographic separation. However, emerging mass spectrometry techniques offer direct differentiation of enantiomers. Ion Mobility-Mass Spectrometry (IM-MS) separates ions based on their size and shape (collision cross-section), which can differ for diastereomeric complexes of enantiomers. acs.orgpolyu.edu.hk A cutting-edge technique, Mass-Selected Photoelectron Circular Dichroism (MS-PECD), allows for the direct, simultaneous identification and quantification of enantiomers in a mixture without any prior separation or derivatization. spectroscopyonline.com

Table 3: Advanced Spectroscopic Techniques for Derivative Characterization

Technique Primary Application Information Provided
2D NMR (COSY, HSQC, HMBC) Constitutional Isomerism Through-bond correlations to establish atomic connectivity. mdpi.comresearchgate.net
2D NMR (NOESY/ROESY) Relative Stereochemistry Through-space correlations to determine spatial proximity of atoms and define 3D structure. numberanalytics.com
Ion Mobility-MS (IM-MS) Chiral Analysis Separation of chiral ions based on their shape and size in the gas phase. acs.orgpolyu.edu.hk

| MS-PECD | Direct Chiral Analysis | Enantiomer-specific identification and quantification in mixtures without chromatography. spectroscopyonline.com |

Integration of Machine Learning and Artificial Intelligence in Computational Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and drug discovery. rsc.org These computational tools can analyze vast datasets to predict reaction outcomes, optimize synthetic conditions, and design novel molecules with desired properties. jetir.orgvapourtec.com

Table 4: Applications of AI/ML in the Lifecycle of a Chemical Compound

Stage AI/ML Application Example
Synthesis Reaction Optimization Predicting reaction yields and optimal conditions (temperature, catalyst, solvent). vapourtec.com
Retrosynthesis Planning Designing the most efficient multi-step synthesis pathway from available starting materials. youtube.com
Design De Novo Molecular Design Generating novel derivatives based on the core scaffold using generative models. bioengineer.orgnews-medical.net
Prediction Property Prediction Predicting biological activity, ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. nih.gov

| Analysis | Structure Elucidation | Assisting in the interpretation of complex NMR spectra to identify unknown compounds. rsc.org |

Exploration of New Chemical Space Based on the this compound Framework

The concept of "privileged scaffolds" refers to molecular frameworks that can serve as ligands for multiple biological targets when appropriately functionalized. researchgate.netacs.orgnih.gov The this compound structure can be viewed as a potential privileged scaffold. Future research will likely involve using this core to build large, diverse libraries of related compounds to explore new areas of biologically relevant chemical space. nih.gov

Combinatorial chemistry techniques, which allow for the rapid synthesis of thousands of compounds, can be applied to this framework. nih.govwisdomlib.orgnih.gov By systematically varying the substituents on the phenyl ring, altering the amino acid portion, or replacing the chlorine atom with other functional groups, researchers can generate a vast array of new molecules. This "scaffold decoration" approach is a powerful strategy for identifying new lead compounds in drug discovery. researchgate.netresearchgate.net This exploration allows for the systematic probing of structure-activity relationships, leading to compounds with improved potency, selectivity, or pharmacokinetic properties.

| Scaffold Hopping | Replace phenyl ring with naphthyl, quinoline, or other bicyclic systems | Drastically alter the 3D shape and explore new binding modes. researchgate.net |

Q & A

Q. How to access pharmacological data for preclinical development?

  • Answer :
  • ClinicalTrials.gov : Review Phase I/II data for related compounds like Linrodostat (BMS 986205), an IDO1 inhibitor .
  • ChEMBL : Query bioactivity data (e.g., IC₅₀, Ki) for propanamide derivatives targeting neurological disorders .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.